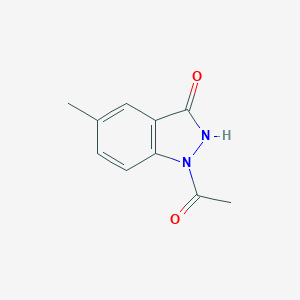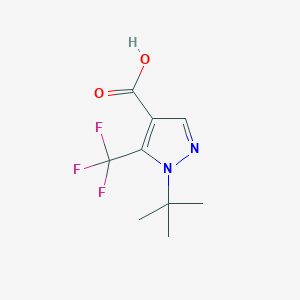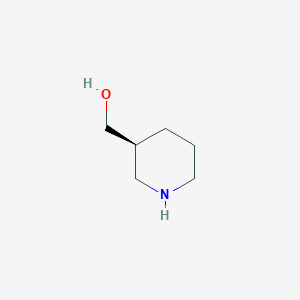
3-Methyl-3,4-epoxybutyl diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3,4-epoxybutyl diphosphate (MEP) is a synthetic organophosphate compound that has been widely used as a pesticide and herbicide. It is a cholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system by preventing the breakdown of acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. The purpose of
Aplicaciones Científicas De Investigación
3-Methyl-3,4-epoxybutyl diphosphate has been used extensively as a model compound in scientific research to study the mechanism of action of organophosphate pesticides and herbicides. It has been used to investigate the biochemical and physiological effects of cholinesterase inhibition, as well as the potential long-term health effects of exposure to these compounds.
Mecanismo De Acción
3-Methyl-3,4-epoxybutyl diphosphate exerts its toxic effects by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which in turn results in overstimulation of the nervous system. This can lead to a range of symptoms, including muscle weakness, respiratory distress, and seizures.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-3,4-epoxybutyl diphosphate are well documented. 3-Methyl-3,4-epoxybutyl diphosphate has been shown to cause a decrease in acetylcholinesterase activity, which leads to an accumulation of acetylcholine in the synaptic cleft. This can result in a range of symptoms, including muscle weakness, respiratory distress, and seizures. 3-Methyl-3,4-epoxybutyl diphosphate has also been shown to cause oxidative stress and DNA damage, which may contribute to its long-term health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-3,4-epoxybutyl diphosphate is a useful model compound for studying the mechanism of action of organophosphate pesticides and herbicides. It is relatively easy to synthesize and can be used in a range of experimental settings. However, it is important to note that 3-Methyl-3,4-epoxybutyl diphosphate is a highly toxic compound and should be handled with care. In addition, the use of 3-Methyl-3,4-epoxybutyl diphosphate in lab experiments may not accurately reflect the effects of exposure to real-world levels of organophosphate pesticides and herbicides.
Direcciones Futuras
There are many potential future directions for research on 3-Methyl-3,4-epoxybutyl diphosphate. One area of interest is the long-term health effects of exposure to organophosphate pesticides and herbicides. Studies have suggested that exposure to these compounds may be associated with an increased risk of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further research is needed to better understand the mechanisms by which these compounds may contribute to the development of these diseases.
Another area of interest is the development of new therapies for organophosphate poisoning. Currently, there are few effective treatments for organophosphate poisoning, and there is a need for new therapies that can quickly and effectively reverse the toxic effects of these compounds.
Conclusion:
In conclusion, 3-Methyl-3,4-epoxybutyl diphosphate is a synthetic organophosphate compound that has been widely used as a pesticide and herbicide. It is a cholinesterase inhibitor that interferes with the normal functioning of the nervous system by preventing the breakdown of acetylcholine. 3-Methyl-3,4-epoxybutyl diphosphate has been used extensively as a model compound in scientific research to study the mechanism of action of organophosphate pesticides and herbicides. It has been shown to cause a range of symptoms, including muscle weakness, respiratory distress, and seizures. There are many potential future directions for research on 3-Methyl-3,4-epoxybutyl diphosphate, including the long-term health effects of exposure to organophosphate pesticides and herbicides, and the development of new therapies for organophosphate poisoning.
Métodos De Síntesis
3-Methyl-3,4-epoxybutyl diphosphate is synthesized by reacting 3-chloro-2-methylpropene with diethyl phosphite in the presence of a catalyst. The resulting product is then treated with hydrogen peroxide to form 3-Methyl-3,4-epoxybutyl diphosphate. The synthesis method is relatively straightforward and can be carried out on a large scale.
Propiedades
Número CAS |
143445-84-5 |
|---|---|
Nombre del producto |
3-Methyl-3,4-epoxybutyl diphosphate |
Fórmula molecular |
C5H9O6P2+ |
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
2-(2-methyloxiran-2-yl)ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O8P2/c1-5(4-11-5)2-3-12-15(9,10)13-14(6,7)8/h2-4H2,1H3,(H,9,10)(H2,6,7,8) |
Clave InChI |
QUCPLBSFMOGTQL-UHFFFAOYSA-N |
SMILES |
CC1(CO1)CCOP(=O)(O)OP(=O)(O)O |
SMILES canónico |
CC1(CO1)CCOP(=O)(O)OP(=O)(O)O |
Sinónimos |
2-hydroxyethyl-2-methyloxirane diphosphate 2-methyloxiraneethanol diphosphate 3-methyl-3,4-epoxybutyl diphosphate 3-methyl-3,4-epoxybutyl diphosphate, (2,4,5-13C3)-isomer MeEBDP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



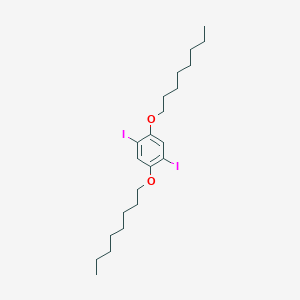


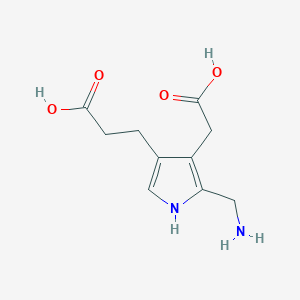
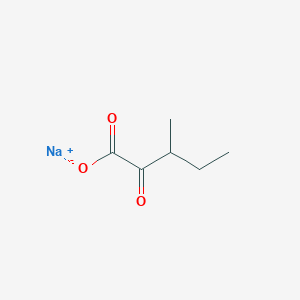
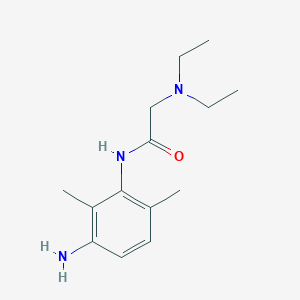
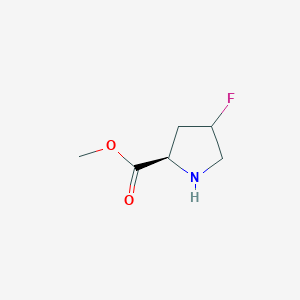

![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)
